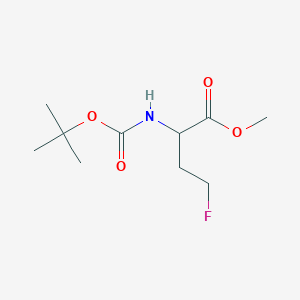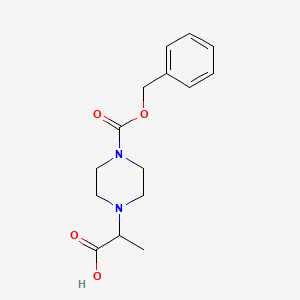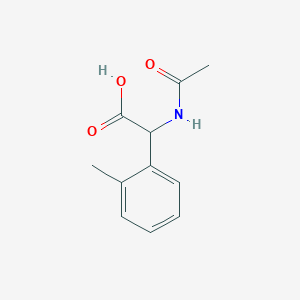![molecular formula C10H18BrNO3 B13505901 Tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate](/img/structure/B13505901.png)
Tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate is a synthetic organic compound that has garnered interest in various fields of research due to its unique chemical properties. This compound features a tert-butyl group, a bromine atom, and a carbamate functional group, making it a versatile reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate typically involves a multi-step process. One common method includes the reaction of tert-butyl carbamate with (3S)-1-bromo-2-oxopentan-3-ol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane, followed by purification steps to isolate the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted carbamates, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of bromoalkyl derivatives.
Medicine: Investigated for its potential use in drug discovery and development, particularly as an inhibitor of certain enzymes.
Industry: Utilized in the production of various materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate involves its interaction with molecular targets through its functional groups. The bromine atom and carbamate group can participate in nucleophilic and electrophilic interactions, respectively. These interactions can modulate the activity of enzymes or other proteins, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl carbamate: A simpler carbamate compound used as a protecting group for amines.
N-Boc protected amines: Commonly used in peptide synthesis and organic chemistry.
Carboxybenzyl (CBz) protected amines: Another protecting group for amines, removed using catalytic hydrogenation.
Uniqueness
Tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate is unique due to the presence of the bromine atom, which allows for additional reactivity and functionalization compared to simpler carbamates. This makes it a valuable reagent in synthetic organic chemistry and various research applications.
Eigenschaften
Molekularformel |
C10H18BrNO3 |
|---|---|
Molekulargewicht |
280.16 g/mol |
IUPAC-Name |
tert-butyl N-[(3S)-1-bromo-2-oxopentan-3-yl]carbamate |
InChI |
InChI=1S/C10H18BrNO3/c1-5-7(8(13)6-11)12-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m0/s1 |
InChI-Schlüssel |
UWIOYJAFUGYQHO-ZETCQYMHSA-N |
Isomerische SMILES |
CC[C@@H](C(=O)CBr)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCC(C(=O)CBr)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


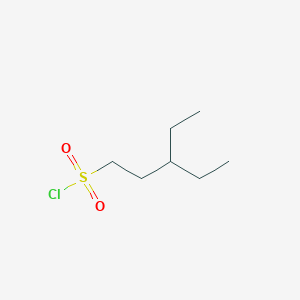
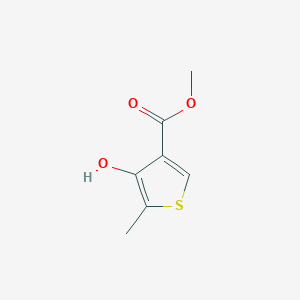
![2,6-dimethyl-3-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13505825.png)

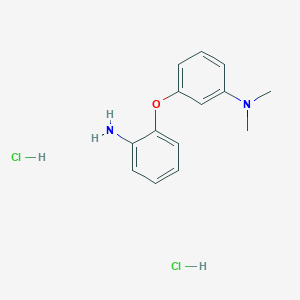
![methyl4-oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate](/img/structure/B13505851.png)



![4-amino-1,6-dimethyl-1H,6H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2-dione](/img/structure/B13505874.png)
